molecular formula C11H16S B1334090 4-tert-Butylbenzyl mercaptan CAS No. 49543-63-7

4-tert-Butylbenzyl mercaptan

Cat. No. B1334090
CAS RN: 49543-63-7
M. Wt: 180.31 g/mol
InChI Key: UIYKSYBJKIMANV-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl mercaptan (BBSH) is a chemical compound that has been utilized in the synthesis of small silver clusters. These clusters, with an average diameter of 1.2 nm, can be converted into stable, monodisperse clusters measuring approximately 2.1 nm through a ripening process involving an excess amount of BBSH. The resulting silver clusters have been characterized with an approximate chemical composition of Ag(∼280)(SBB)(∼120) .

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylbenzyl mercaptan involves a multi-step process starting from 4-tert-butylcyclohexanone. A new monomer, 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, which contains the bulky pendant 4-tert-butylcyclohexylidene group, was synthesized through this method. The chemical structure of the synthesized monomer was thoroughly characterized using various techniques such as 1H NMR, 13C NMR, MS, FTIR, and EA .

Molecular Structure Analysis

The molecular structure of the synthesized monomer related to BBSH is complex, bearing a bulky pendant group. The detailed structural characterization was achieved through nuclear magnetic resonance (NMR), mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis (EA), ensuring the correct synthesis of the monomer .

Chemical Reactions Analysis

The monomer synthesized from 4-tert-butylcyclohexanone was further used to prepare aromatic poly(bisbenzothiazole)s (PBTs V) through direct polycondensation with various aromatic dicarboxylic acids. This reaction resulted in polymers with inherent viscosities ranging from 0.63 to 2.17 dL/g, indicating the formation of high-molecular-weight compounds .

Physical and Chemical Properties Analysis

The polymers derived from the monomer related to BBSH exhibited good solubility and thermal stability. They were soluble in various polar solvents and showed high decomposition temperatures ranging from 495 to 534°C in a nitrogen atmosphere, as determined by thermogravimetric analysis. X-ray diffraction studies confirmed that all the PBTs V were amorphous. The UV absorption spectra of these polymers varied, with λmax ranging from 334 to 394 nm. Additionally, the polymers displayed fluorescence emission peaks between 423 to 475 nm with varying intensity, indicating potential applications in optoelectronic devices .

Scientific Research Applications

Quantum Dot Research

4-tert-Butylbenzyl mercaptan (BBT) has been utilized in the development of organic-soluble monolayer-protected silver clusters (AgBBT MPCs), which are examples of dissolved silver nanoparticles. These nanoparticles exhibit quantized one-electron double-layer charging voltammetry and are used in exploring electrochemistry and optical absorbance spectra. Their applications are significant in the field of nanotechnology and materials science (Branham et al., 2006).

Antioxidant Action in Polymer Chemistry

BBT derivatives have been studied for their role as antioxidants in polymer chemistry. For instance, 3,5-di-tert-butyl-4-hydroxybenzyl mercaptan, a compound related to BBT, has been reacted with ABS latex to produce polymers with enhanced heat and light stability. These findings are crucial for developing durable and resilient polymeric materials (Fernando & Scott, 1980).

Cataluminescence Gas Sensors

BBT-related compounds have been used in developing gas sensors for detecting volatile sulfur compounds like tert-butyl mercaptan. These sensors are based on cataluminescence emission during catalytic oxidation on nanosized V2O5 surfaces. Such sensors are vital in environmental monitoring and safety applications (Zhang et al., 2010).

Luminescent Silver Clusters

Research has been conducted on synthesizing highly luminescent mixed chalcogenide silver clusters protected with BBT ligands. These clusters, like Ag56Se13S15, exhibit specific emissions and have been used to develop sensors for detecting heavy metal ions. This application is significant in the field of environmental sensing and material science (Manju et al., 2016).

Oxidative Stress Studies

Studies have been conducted on the oxidative stress caused by BBT-related compounds, specifically in the context of occupational exposure. Research has looked into the effects on biomarkers like lipid peroxidation and acetylcholinesterase activity, contributing to our understanding of the health hazards associated with exposure to these compounds (Zendehdel et al., 2022).

Safety And Hazards

4-tert-Butylbenzyl mercaptan is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions of 4-tert-Butylbenzyl mercaptan could involve its use in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of Nav1.7 . It could also be used to synthesize organic-soluble, atomically precise arrays of silver clusters .

properties

IUPAC Name

(4-tert-butylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKSYBJKIMANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373791
Record name 4-tert-Butylbenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzyl mercaptan

CAS RN

49543-63-7
Record name 4-tert-Butylbenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-tert-butylphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
CK Manju, I Chakraborty, T Pradeep - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
… A highly luminescent (quantum yield 21%) mixed chalcogenide silver cluster, Ag 56 Se 13 S 15 cluster of Ag 2 X stoichiometry, protected with a 4-tert-butylbenzyl mercaptan ligand has …
Number of citations: 11 pubs.rsc.org
MR Branham, AD Douglas, AJ Mills, JB Tracy… - Langmuir, 2006 - ACS Publications
… This paper describes a new, organic-soluble 4-tert-butylbenzyl mercaptan (BBT) monolayer-protected silver cluster (AgBBT MPC) as the first example of a dissolved silver …
Number of citations: 91 pubs.acs.org
CK Manju, JS Mohanty, D Sarkar, S Chennu… - Journal of Materials …, 2018 - pubs.rsc.org
… was assigned as Ag 158 S 79 (SBB) 32 , where SBB is 4-tert-butylbenzyl mercaptan. … , technical grade, 70%) and 4-tert-butylbenzyl mercaptan (BBSH) were obtained from Sigma Aldrich…
Number of citations: 3 pubs.rsc.org
P Chakraborty, A Nag, A Chakraborty… - Accounts of Chemical …, 2018 - ACS Publications
… We used the 4-tert-butylbenzyl mercaptan (BBSH)-protected [Au 25 (SBB) 18 ] − cluster (15) and studied its supramolecular functionalization with β-CD. CDs are water-soluble cyclic …
Number of citations: 134 pubs.acs.org
Z Rodríguez-Docampo, C Quigley… - The Journal of …, 2012 - ACS Publications
… The 4-tert-butylbenzyl mercaptan was distilled under low pressure prior to use. The catalyst 8 was prepared following literature procedures. (6g) The azlactones were immediately used …
Number of citations: 38 pubs.acs.org
W Wang, RW Murray - Langmuir, 2005 - ACS Publications
… C NMR spectra of Au I -(4-tert-butylbenzyl mercaptan), 23 where the same downfield shift (… 27 ppm for C1 in the free parent thiol 4-tert-butylbenzyl mercaptan and its disulfide (Figure S-4 …
Number of citations: 49 pubs.acs.org
H Luo, S Tian, H Liang, H Wang, S Gao… - Nature …, 2023 - nature.com
… c in situ DRIFTS spectra of the reaction of 4-tert-butylbenzyl mercaptan. d Effect of radical quenchers for the oxidative cleavage of phenylmethanethiol over Co-NC-900 catalyst with the …
Number of citations: 1 www.nature.com
S Zhao, H Zhang, SD House, R Jin… - …, 2016 - Wiley Online Library
… , 1-naphthalenethiol, and 2-naphthalenethiol could contribute to the formation of ultrasmall palladium nanoclusters, whereas 2-phenylethanethiol and 4-tert-butylbenzyl mercaptan with …
HN Nguyen, H Bregman, JL Buchanan, B Du… - Bioorganic & medicinal …, 2012 - Elsevier
… The synthesis of triazinone 34 was achieved with three consecutive S N Ar reactions of trichloro triazine 31, with 4-tert-butylbenzyl mercaptan, followed by NH 3 , then water in the …
Number of citations: 21 www.sciencedirect.com
T Higaki, M Zhou, KJ Lambright… - Journal of the …, 2018 - ACS Publications
… (where, TBBT stands for 4-tert-butylbenzenethiol) was synthesized via ligand-exchange-induced size conversion from Au 333 (TBBM) 79 (TBBM = 4-tert-butylbenzyl mercaptan), see …
Number of citations: 147 pubs.acs.org

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